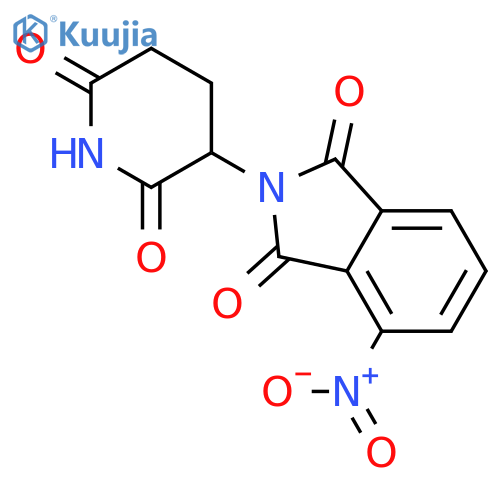Cas no 19171-18-7 (4-Nitrothalidomide)
4-ニトロタリドマイドは、タリドマイドのニトロ化誘導体であり、抗炎症および免疫調節作用を示す化合物です。分子構造中のニトロ基(-NO₂)が付加されることで、元のタリドマイドよりも高い生物学的活性が期待されます。特に、TNF-α(腫瘍壊死因子アルファ)の産生抑制効果が報告されており、炎症性疾患や自己免疫疾患の治療ターゲットとして研究されています。また、選択的なタンパク質分解(PROTAC技術)への応用も注目されるなど、医薬品開発における多様な可能性を秘めています。化学的安定性と構造最適化の余地がある点が、さらなる研究の焦点となっています。

4-Nitrothalidomide structure
商品名:4-Nitrothalidomide
4-Nitrothalidomide 化学的及び物理的性質
名前と識別子
-
- 2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione
- 2-(2,6-dioxopiperidin-3-yl)-4-nitroisoindole-1,3-dione
- 4-nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione
- 1H-isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-nitro-
- N-(2,6-Dioxo-3-piperidyl)-3-nitrophthalimide
- 4-Nitrothalidomide
- Pomalidomide Impurity E
- Pomalidomide Impurity 11
- Pomalidomide Intermediates
- 3-Nitrothalidomide
- Phthalimide, N-(2,6-dioxo-3-piperidyl)-3-nitro-
- 3-(1',3'-Dioxo-4'-nitroisoindolinyl-2')-2,6-dioxopiperidine
- Nitrothalidomide
- C13H9N3O6
- KVRCAGKHAZRSQX-UHFFFAOYSA-N
- BCP10969
- 3088AH
- AK1
- 2-(2,6-dioxopiperidin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione
- AKOS022171482
- SB66228
- NS00123006
- 1,3-dioxo-2-(2,6-dioxopiperidin-3-yl)-4-nitro-isoindole
- DTXSID00940816
- CS-M1140
- 4-NITROTHALIDOMIDE, (+/-)-
- O10454
- 2-(2,6-DIOXOPIPERIDIN-3-YL)-4-NITRO-ISOINDOLE-1,3-DIONE
- 2-(2,6Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione
- MFCD01748356
- UNII-OH13HKS17A
- 2-(6-Hydroxy-2-oxo-2,3,4,5-tetrahydropyridin-3-yl)-4-nitro-1H-isoindole-1,3(2H)-dione
- DS-5838
- 2-(2,6-Dioxo-3-piperidinyl)-4-nitro-1H-isoindole-1,3(2H)-dione
- 19171-18-7
- OH13HKS17A
- SCHEMBL1398974
- 2-(2,6-dioxopiperidin-3-yl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione
- 2-(2,6-Dioxo-3-piperidinyl)-4-nitro-1H-isoindole-1,3(2H)-dione; 2-(2,6-Dioxopiperidin-3-yl)-4-nitro-isoindole-1,3-dione; 4-Nitro-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione;
- BDBM50516600
- EN300-6732712
- DA-39041
- Q27894262
- 2-(2,6-Dioxo-3-piperidyl)-4-nitroisoindoline-1,3-dione
- SY111881
- CHEMBL370441
-
- MDL: MFCD01748356
- インチ: 1S/C13H9N3O6/c17-9-5-4-8(11(18)14-9)15-12(19)6-2-1-3-7(16(21)22)10(6)13(15)20/h1-3,8H,4-5H2,(H,14,17,18)
- InChIKey: KVRCAGKHAZRSQX-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])(C([H])([H])C([H])([H])C(N1[H])=O)N1C(C2C([H])=C([H])C([H])=C(C=2C1=O)[N+](=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 303.04917
- どういたいしつりょう: 303.049
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 22
- 回転可能化学結合数: 1
- 複雑さ: 583
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 129
じっけんとくせい
- 密度みつど: 1.651±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 603.4°C at 760 mmHg
- フラッシュポイント: 318.7°C
- 屈折率: 1.674
- ようかいど: 極微溶性(0.49 g/l)(25ºC)、
- PSA: 126.69
4-Nitrothalidomide セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
4-Nitrothalidomide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A127237-250mg |
2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione |
19171-18-7 | 97% | 250mg |
$6.0 | 2025-02-24 | |
| Enamine | EN300-6732712-0.1g |
2-(2,6-dioxopiperidin-3-yl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione |
19171-18-7 | 0.1g |
$502.0 | 2023-05-24 | ||
| Alichem | A129004635-1g |
2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione |
19171-18-7 | 95% | 1g |
$657.20 | 2023-09-02 | |
| Enamine | EN300-6732712-0.05g |
2-(2,6-dioxopiperidin-3-yl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione |
19171-18-7 | 0.05g |
$480.0 | 2023-05-24 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D890606-250mg |
2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione |
19171-18-7 | 97% | 250mg |
¥2,039.40 | 2022-01-10 | |
| Ambeed | A127237-25g |
2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione |
19171-18-7 | 97% | 25g |
$77.0 | 2025-02-24 | |
| Enamine | EN300-6732712-0.25g |
2-(2,6-dioxopiperidin-3-yl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione |
19171-18-7 | 0.25g |
$525.0 | 2023-05-24 | ||
| Enamine | EN300-6732712-0.5g |
2-(2,6-dioxopiperidin-3-yl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione |
19171-18-7 | 0.5g |
$548.0 | 2023-05-24 | ||
| Enamine | EN300-6732712-1.0g |
2-(2,6-dioxopiperidin-3-yl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione |
19171-18-7 | 1g |
$571.0 | 2023-05-24 | ||
| Enamine | EN300-6732712-10.0g |
2-(2,6-dioxopiperidin-3-yl)-4-nitro-2,3-dihydro-1H-isoindole-1,3-dione |
19171-18-7 | 10g |
$2454.0 | 2023-05-24 |
4-Nitrothalidomide 関連文献
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
19171-18-7 (4-Nitrothalidomide) 関連製品
- 497147-11-2(N-Hydroxy Pomalidomide)
- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 1603462-19-6(4-amino-2-(methoxymethyl)pyrimidine-5-carboxylic acid)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)
- 1523618-18-9(6-(Aminomethyl)pyrimidin-4-amine dihydrochloride)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:19171-18-7)2-(2,6-Dioxopiperidin-3-yl)-4-nitroisoindoline-1,3-dione

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:19171-18-7)4-Nitrothalidomide

清らかである:99%/99%
はかる:100g/25g
価格 ($):547.0/166.0